molecular formula C15H26N4OS B5765942 1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide

1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide

Cat. No. B5765942
M. Wt: 310.5 g/mol
InChI Key: XNNZOJYIZFICIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and chronic pain.

Mechanism of Action

1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide acts as a competitive antagonist of mGluR1, which is a G protein-coupled receptor that modulates synaptic transmission in the central nervous system. By blocking the activation of mGluR1, 1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide reduces the release of glutamate, a major excitatory neurotransmitter, and thereby attenuates the excitatory synaptic transmission in the brain.
Biochemical and Physiological Effects:
1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide has been shown to have a range of biochemical and physiological effects in various animal models. It has been reported to reduce anxiety-like behavior, increase social interaction, and improve cognitive function in rodents. In addition, 1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide has been shown to have analgesic effects in models of chronic pain, suggesting its potential use in the treatment of pain disorders.

Advantages and Limitations for Lab Experiments

1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide has several advantages as a research tool compound, including its high selectivity and potency for mGluR1, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and potential off-target effects at high concentrations.

Future Directions

There are several potential future directions for research involving 1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide. One area of interest is the development of more selective and potent mGluR1 antagonists with improved pharmacokinetic properties. Another area of interest is the investigation of the role of mGluR1 in various neurological disorders, including addiction, schizophrenia, and Alzheimer's disease. Finally, there is also potential for the use of 1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide as a therapeutic agent in the treatment of anxiety, depression, and chronic pain.

Synthesis Methods

1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide can be synthesized through a multistep process involving the reaction of cyclopropylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 1,4-dibromobutane to form the bipiperidine derivative, which is subsequently converted to the carboxamide by reaction with ethyl chloroformate.

Scientific Research Applications

1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide has been widely used as a tool compound in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic applications in the treatment of anxiety and depression.

properties

IUPAC Name

1-(cyclopropylcarbamothioyl)-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4OS/c16-13(20)15(19-8-2-1-3-9-19)6-10-18(11-7-15)14(21)17-12-4-5-12/h12H,1-11H2,(H2,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNZOJYIZFICIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=S)NC3CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(Cyclopropylcarbamothioyl)-1,4'-bipiperidine-4'-carboxamide

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